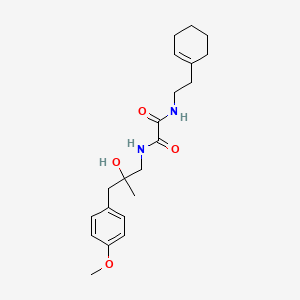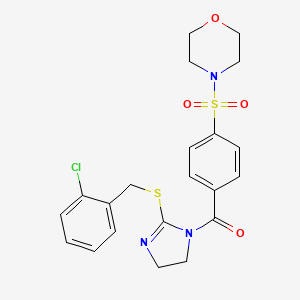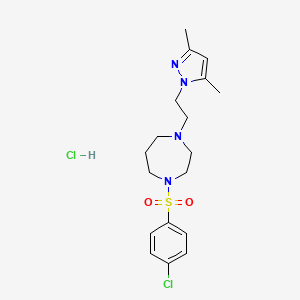![molecular formula C7H14ClNO2 B3008010 2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride CAS No. 2344685-57-8](/img/structure/B3008010.png)
2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . This compound is known for its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a diol with an amine in the presence of a suitable catalyst to form the spiro compound. The hydrochloride salt is then formed by reacting the spiro compound with hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms in the spiro ring can be targeted by nucleophiles.
Wissenschaftliche Forschungsanwendungen
2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of oxygen and nitrogen atoms in the ring system enables the compound to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride can be compared with other spiro compounds such as:
- 2,8-Dioxa-5-azaspiro[3.5]nonane
- 2,8-Dioxa-5-azaspiro[3.7]undecane
- 2,8-Dioxa-5-azaspiro[3.8]dodecane
These compounds share similar spiro structures but differ in the size of the ring system and the positioning of oxygen and nitrogen atoms. The unique properties of this compound, such as its specific ring size and functional groups, make it particularly useful in certain applications .
Eigenschaften
IUPAC Name |
2,8-dioxa-5-azaspiro[3.6]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-9-4-2-8-7(1)5-10-6-7;/h8H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFVJJKAGIKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC12COC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B3007933.png)
![3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride](/img/structure/B3007934.png)
![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)
![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3007941.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)
![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

